phosphanium bromide CAS No. 113351-96-5](/img/structure/B14319013.png)
[(1,2-Oxazol-5-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Oxazol-5-yl)methylphosphanium bromide: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an oxazole derivative. One common method is the reaction of triphenylphosphine with 5-bromomethyl-1,2-oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: (1,2-Oxazol-5-yl)methylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of different oxazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolium salts, while substitution reactions can produce a variety of new oxazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1,2-Oxazol-5-yl)methylphosphanium bromide is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of other heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It has been studied for its antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties. Its unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of (1,2-Oxazol-5-yl)methylphosphanium bromide involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules. This allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness: (1,2-Oxazol-5-yl)methylphosphanium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
113351-96-5 |
|---|---|
Molecular Formula |
C22H19BrNOP |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1,2-oxazol-5-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H19NOP.BrH/c1-4-10-20(11-5-1)25(18-19-16-17-23-24-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 |
InChI Key |
NJFLVRDZUKTHTE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
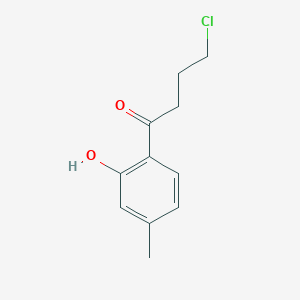
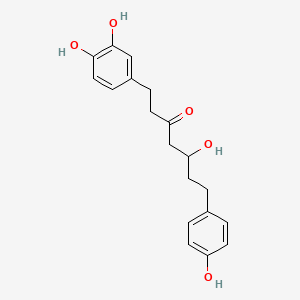
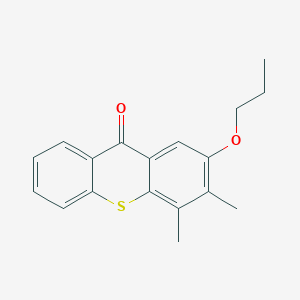
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

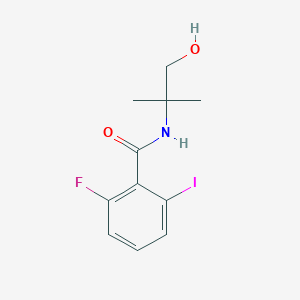

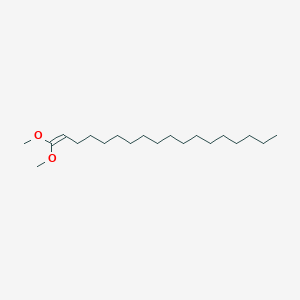

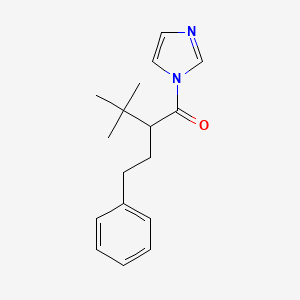
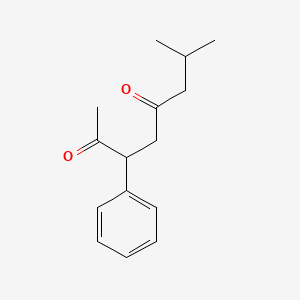
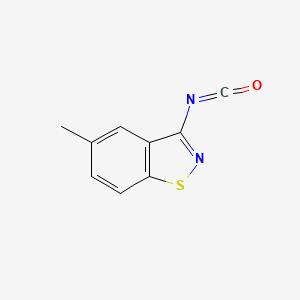
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
